molecular formula C11H11NO5 B3045245 Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- CAS No. 103646-38-4

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-

Cat. No. B3045245
M. Wt: 237.21 g/mol
InChI Key: WHTKKIHBHVDWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04308168

Procedure details

25 grams (0.28 mole) of β-alanine and 41.6 grams (0.28 mole) of phthalic anhydride were heated at 150° C. while stirring for three hours and then cooled. On recrystallizing with ethyl acetate, N-phthalyl-β-alanine was obtained in 90% yield (55 grams).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]1(=[O:17])[O:12][C:10](=[O:11])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>>[CH:15]1[CH:16]=[C:8]([C:7]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:17])[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
41.6 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
On recrystallizing with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.